molecular formula C16H17N5O2S B11117773 N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide

Cat. No.: B11117773
M. Wt: 343.4 g/mol
InChI Key: SCLIPPDCUSZIHX-UHFFFAOYSA-N
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Description

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide is a complex organic compound with the molecular formula C16H17N5O2S This compound is characterized by its unique structure, which includes a pyrazine ring, a thiophene ring, and various functional groups such as cyano, diethylcarbamoyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like acetone and sulfur

    Pyrazine Ring Formation: The pyrazine ring is often constructed via cyclization reactions involving diamines and diketones.

    Coupling of Rings: The final step involves coupling the thiophene and pyrazine rings through a condensation reaction, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Including palladium or platinum catalysts for various coupling and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its unique structure may offer advantages in binding to specific enzymes or receptors, leading to potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and diethylcarbamoyl groups may play crucial roles in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyridine-3-carboxamide
  • N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide

Uniqueness

Compared to similar compounds, N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide stands out due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-4-21(5-2)16(23)13-10(3)11(8-17)15(24-13)20-14(22)12-9-18-6-7-19-12/h6-7,9H,4-5H2,1-3H3,(H,20,22)

InChI Key

SCLIPPDCUSZIHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=NC=CN=C2)C#N)C

Origin of Product

United States

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